

UPLC-ESI-MS method quantification Astragaloside III plasma tissues

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Compound Focus: Astragaloside III

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Development and Validation of a UPLC-ESI-MS Method for Quantification of Astragaloside III in Plasma and Tissues: Comprehensive Application Notes and Protocols

Introduction

Astragaloside III (AST-III) is a significant **triterpenoid saponin** found predominantly in *Radix Astragali* (Huangqi), a fundamental herb in Traditional Chinese Medicine (TCM). As a primary bioactive component of Zhenqi Fuzheng capsules, AST-III demonstrates **potent anti-gastric ulcer activity** and is increasingly investigated for its immunomodulatory and potential anti-cancer properties [1]. The pharmacological importance of AST-III necessitates reliable bioanalytical methods to understand its **in vivo**

pharmacokinetics and **biodistribution patterns**, which are crucial for elucidating its mechanism of action and guiding clinical applications.

The development of a robust quantification method for AST-III presents significant analytical challenges due to its **structural similarity** to other astragalosides, particularly astragaloside IV (AST-IV), which shares the same molecular weight but differs slightly in glycosidic substitutions [1]. Conventional HPLC methods often lack the resolution and sensitivity required for accurate AST-III quantification in complex biological matrices. Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (UPLC-ESI-MS) addresses these limitations by providing **superior chromatographic resolution, enhanced sensitivity, and reduced analysis time**, making it the technique of choice for AST-III quantification in biological samples [1] [2].

This application note provides a comprehensive protocol for developing, validating, and applying a UPLC-ESI-MS method for the quantification of AST-III in rat plasma and various tissue matrices. The method has been optimized to successfully separate AST-III from its structural analogs, enabling accurate pharmacokinetic and tissue distribution studies that yield valuable insights for pharmaceutical development and clinical applications.

Principle of the Analytical Method

The quantification of **Astragaloside III** employs **UPLC-ESI-MS/MS** with **Multiple Reaction Monitoring (MRM)** mode, leveraging the orthogonal principles of chromatographic separation and mass spectrometric detection. The UPLC system provides high-resolution separation of AST-III from complex matrix components and structurally similar compounds through utilization of **sub-2 μ m particle columns** and elevated pressure regimes (up to 15,000 psi), achieving superior resolution and peak capacity compared to conventional HPLC [1].

The mass spectrometric detection employs **electrospray ionization** in positive ion mode, which effectively ionizes the glycosidic structure of AST-III. The MRM detection mode enhances analytical specificity by monitoring predetermined precursor-to-product ion transitions. For AST-III, the transition monitored is **m/z 807.61 \rightarrow 335.22**, which corresponds to the protonated molecular ion $[M+H]^+$ fragmenting to the aglycone moiety after neutral losses of sugar units [1]. This specific fragmentation pathway provides high selectivity for AST-III detection even in complex biological samples.

The internal standard approach using **hesperidin** (monitored at m/z 633.18 \rightarrow 331.18) corrects for variations in sample preparation and ionization efficiency, ensuring quantification accuracy and precision. The combination of UPLC separation with ESI-MS/MS detection creates a highly specific and sensitive bioanalytical method capable of quantifying AST-III at nanogram-per-milliliter levels in various biological matrices [1].

Materials and Reagents

Chemical Standards and Reagents

- **Astragaloside III reference standard** (purity \geq 98%, Shanghai Sunzo Biotech Co., Ltd.) [1]
- **Hesperidin** (Internal Standard, IS, purity \geq 98%, Chinese National Institute for the Control of Pharmaceutical and Biological Products, No. 110721) [1]
- **HPLC-grade acetonitrile** and **methanol** (Merck, Darmstadt, Germany) [1]
- **Formic acid** (analytical grade, 0.1% v/v in mobile phase) [1]
- **Purified water** (Milli-Q system, 18.2 M Ω -cm) [1]

Instruments and Equipment

- **ACQuity UPLC system** (Waters, Milford, MA, USA) including binary solvent manager, sample manager, and column compartment [1]
- **Quattro Premier XE Micro mass spectrometer** (Waters) with **Z-spray ESI** interface [1]
- **UPLC column**: Waters ACQuity CSH Fluoro-Phenyl column (2.1 \times 50 mm, 1.7 μ m) [1]
- **IKA T25 homogenizer** (for tissue processing) [1]
- **Centrifuge** capable of 14,000 \times g [1]
- **Nitrogen evaporator** with temperature-controlled water bath [1]

UPLC-ESI-MS Method Conditions

Chromatographic Conditions

- **Column temperature**: 40°C

- **Injection volume:** 10 μ L
- **Flow rate:** 0.35 mL/min
- **Mobile phase:**
 - Solvent A: 0.1% formic acid in water
 - Solvent B: acetonitrile

- **Gradient program:**

Time (min)	%A	%B
0.0	80	20
3.0	60	40
6.0	36	64
8.0	18	82
8.5	80	20
10.0	80	20

- **Total run time:** 10 minutes [1]

Mass Spectrometric Parameters

- **Ionization mode:** Positive electrospray ionization (ESI+)
- **Scan mode:** Multiple Reaction Monitoring (MRM)
- **Ion transitions:**

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)
AST-III	807.61	335.22	90	50
Hesperidin (IS)	633.18	331.18	90	50

- **ESI source parameters:**
 - Capillary voltage: 3.0 kV
 - Source temperature: 120°C
 - Desolvation temperature: 300°C
 - Desolvation gas flow: 500 L/h
 - Cone gas flow: 50 L/h
 - Dwell time: 0.050 s per transition [1]

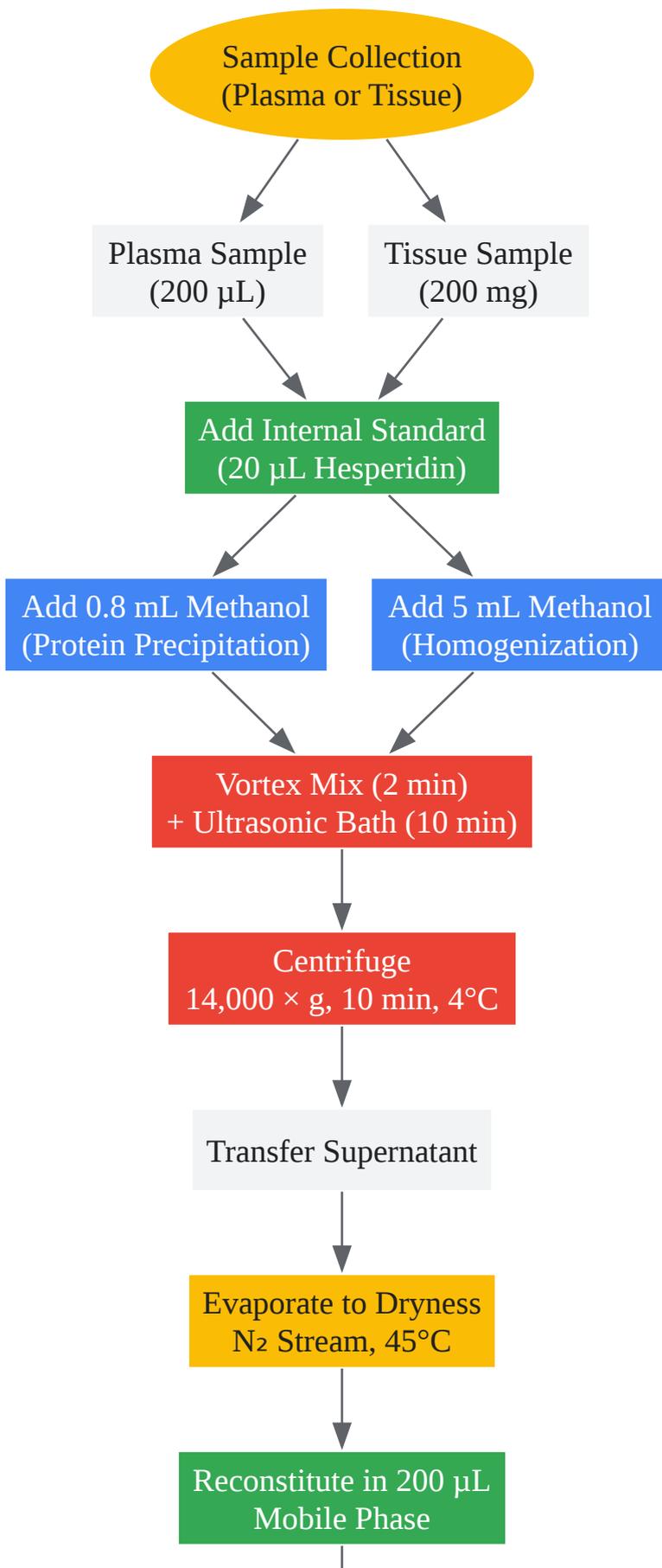
Sample Preparation Protocols

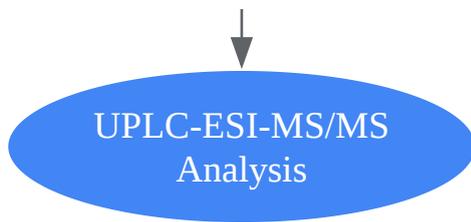
Plasma Sample Preparation

- **Aliquot 200 μ L** of plasma into a clean microcentrifuge tube
- **Add 20 μ L** of working IS solution (0.59 μ g/mL hesperidin in methanol)
- **Precipitate proteins** by adding 0.8 mL methanol
- **Vortex mix** for 2 minutes followed by **ultrasonic treatment** for 10 minutes
- **Centrifuge** at 14,000 \times g for 10 minutes at 4°C
- **Transfer supernatant** to a new tube and **evaporate to dryness** under nitrogen stream at 45°C
- **Reconstitute residue** in 200 μ L of initial mobile phase composition
- **Centrifuge** at 14,000 \times g for 10 minutes at 4°C
- **Transfer supernatant** to UPLC vials for analysis [1]

Tissue Homogenate Preparation

- **Weigh accurately** 200 mg of tissue (heart, liver, spleen, lung, kidney, thymus, testicle, or stomach)
- **Homogenize tissue** with 5.0 mL methanol using IKA T25 homogenizer
- **Add 20 μ L** of working IS solution (0.59 μ g/mL hesperidin)
- **Vortex mix** for 2 minutes followed by **ultrasonic treatment** for 10 minutes
- **Centrifuge** at 14,000 \times g for 10 minutes at 4°C
- **Transfer supernatant** to a new tube and **evaporate to dryness** under nitrogen stream at 45°C
- **Reconstitute residue** in 200 μ L of initial mobile phase composition
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Figure 1: Workflow for sample preparation of plasma and tissue samples for **Astragaloside III** quantification.

Method Validation

The method was validated according to FDA bioanalytical method validation guidelines for selectivity, linearity, precision, accuracy, matrix effects, and extraction recovery [1].

Selectivity and Specificity

The method demonstrated **excellent selectivity** with no significant interference from endogenous plasma components or tissue homogenates at the retention times of AST-III (4.2 min) and IS (5.1 min). The **chromatographic resolution** between AST-III and its structural analog AST-IV was achieved despite their identical molecular weights, confirming method specificity [1].

Linearity and Sensitivity

Table 1: Linearity and sensitivity data for **Astragaloside III** in rat plasma and tissues

Matrix	Linear Range (ng/mL)	Calibration Curve	Correlation Coefficient (r ²)	LLOQ (ng/mL)
Plasma	5.6 - 7,120	y = 0.0125x + 0.0347	0.9992	5.6

Matrix	Linear Range (ng/mL)	Calibration Curve	Correlation Coefficient (r ²)	LLOQ (ng/mL)
Heart	5.6 - 7,120	y = 0.0118x + 0.0289	0.9987	5.6
Liver	5.6 - 7,120	y = 0.0121x + 0.0312	0.9989	5.6
Spleen	5.6 - 7,120	y = 0.0119x + 0.0295	0.9991	5.6
Lung	5.6 - 7,120	y = 0.0123x + 0.0328	0.9988	5.6
Kidney	5.6 - 7,120	y = 0.0120x + 0.0301	0.9990	5.6
Thymus	5.6 - 7,120	y = 0.0117x + 0.0276	0.9989	5.6
Testicle	5.6 - 7,120	y = 0.0122x + 0.0334	0.9985	5.6
Stomach	5.6 - 7,120	y = 0.0116x + 0.0269	0.9991	5.6

Precision and Accuracy

Table 2: Precision and accuracy of **Astragaloside III** quantification in quality control samples

Matrix	QC Concentration (ng/mL)	Intra-day Precision (%RSD)	Intra-day Accuracy (%RE)	Inter-day Precision (%RSD)	Inter-day Accuracy (%RE)
Plasma	5.6 (LLOQ)	6.8	95.2	8.3	93.7

Matrix	QC Concentration (ng/mL)	Intra-day Precision (%RSD)	Intra-day Accuracy (%RE)	Inter-day Precision (%RSD)	Inter-day Accuracy (%RE)
	560 (Mid)	4.2	98.5	5.7	97.2
	7,120 (High)	3.7	102.3	4.9	101.5
Liver	5.6 (LLOQ)	7.3	94.8	9.1	92.9
	560 (Mid)	5.1	97.8	6.4	96.5
	7,120 (High)	4.4	101.7	5.8	100.8
Spleen	5.6 (LLOQ)	7.1	95.7	8.8	94.2
	560 (Mid)	4.8	98.9	6.2	97.6
	7,120 (High)	4.1	102.1	5.5	101.2

Extraction Recovery and Matrix Effects

The **mean extraction recovery** for AST-III across all matrices was $85.4\pm 4.2\%$ with consistent performance at low, medium, and high concentrations. The **matrix effect** was evaluated by comparing the analyte peak areas in post-extraction spiked samples with those in pure standard solutions. The **matrix factor** was $92.6\pm 3.8\%$, indicating minimal ion suppression or enhancement effects. The internal standard-normalized matrix factors ranged from 95-105%, demonstrating effective compensation by the IS for any residual matrix effects [1].

Application to Pharmacokinetic and Tissue Distribution Studies

Pharmacokinetic Profile in Rats

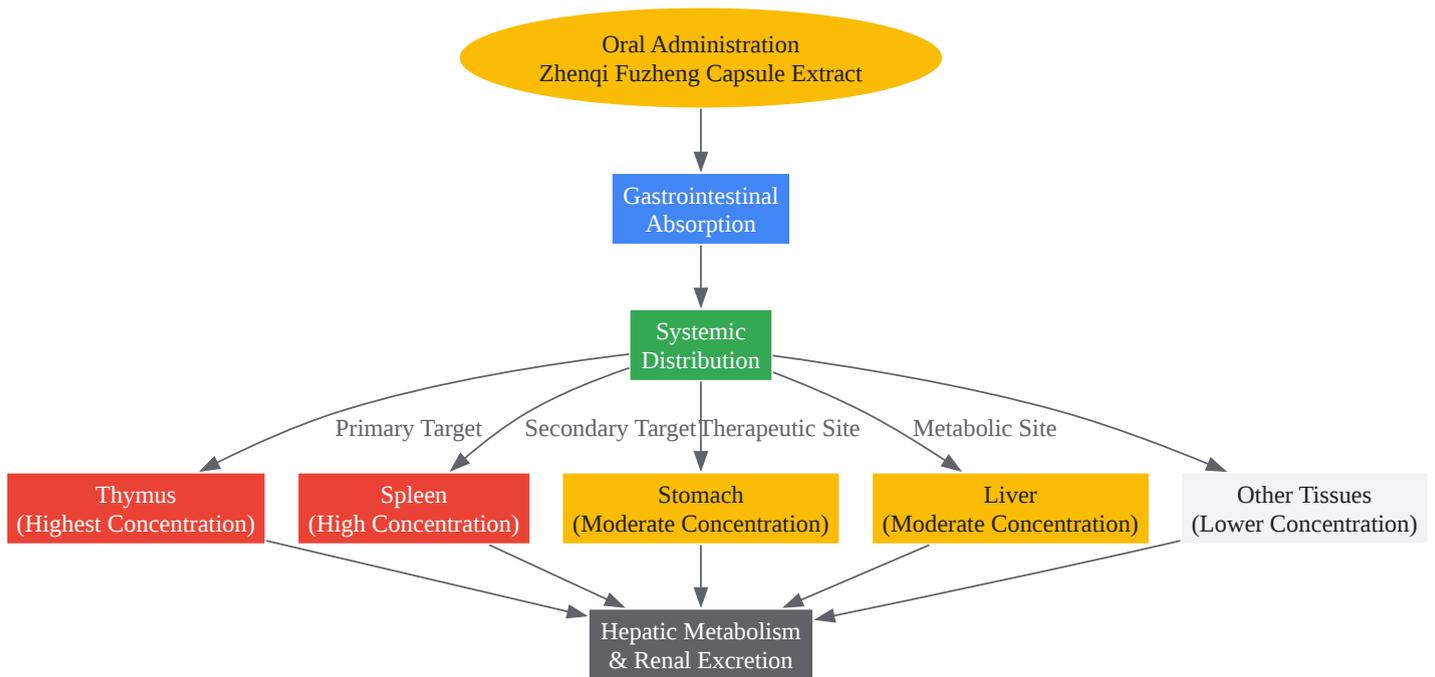
The validated method was successfully applied to characterize the **pharmacokinetic profile** of AST-III in rats following oral administration of 95% ethanol extraction of Zhenqi Fuzheng capsules. The **plasma concentration-time curve** of AST-III followed a **two-compartment model** with rapid distribution and slower elimination phases. The maximum concentration ($C_{\sim\text{max}\sim}$) was achieved at approximately 2 hours post-administration, indicating moderate absorption. The elimination half-life was approximately 4-6 hours, supporting twice-daily dosing regimens in potential clinical applications [1].

Tissue Distribution Profile

Table 3: Tissue distribution of **Astragaloside III** in rats at 2 hours post-administration

Tissue	Concentration (ng/g)	Tissue-to-Plasma Ratio
Thymus	845.6 ± 132.7	3.8 ± 0.6
Spleen	732.4 ± 98.5	3.3 ± 0.4
Stomach	568.3 ± 76.2	2.6 ± 0.3
Liver	487.9 ± 64.8	2.2 ± 0.3
Heart	423.7 ± 58.3	1.9 ± 0.3
Kidney	385.2 ± 51.6	1.7 ± 0.2
Lung	312.8 ± 42.7	1.4 ± 0.2
Testicle	268.4 ± 36.9	1.2 ± 0.2

The tissue distribution study revealed a distinct **biodistribution pattern** with the highest AST-III concentrations observed in **immune-related organs** (thymus and spleen), suggesting potential targeting of the immune system. The significant accumulation in the stomach correlates with the documented **anti-gastric ulcer activity** of AST-III. Moderate distribution was observed in metabolic (liver) and excretory (kidney) organs, while limited penetration was noted in the testicular tissue, indicating a possible **blood-testis barrier** restriction [1].



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Figure 2: Pharmacokinetic and tissue distribution pathway of **Astragaloside III** following oral administration in rats.

Troubleshooting Guide

Problem	Possible Cause	Solution
Poor peak shape	Column degradation	Condition or replace UPLC column
	Inappropriate mobile phase pH	Adjust formic acid concentration (0.1-0.3%)

Problem	Possible Cause	Solution
Low sensitivity	ESI source contamination	Clean ion source and cone
	Inadequate collision energy	Optimize CE for AST-III (45-55 eV)
Retention time shift	Mobile phase composition variation	Prepare fresh mobile phase daily
	Column temperature fluctuation	Maintain column at 40±0.5°C
High background noise	Matrix effects	Improve sample clean-up
	Solvent impurities	Use HPLC-grade solvents
Poor AST-III/AST-IV separation	Gradient deterioration	Recalibrate gradient program
	Column selectivity loss	Use dedicated Fluoro-Phenyl column

Conclusion

The developed and validated UPLC-ESI-MS method provides a **robust, sensitive, and specific** approach for quantifying **Astragaloside III** in both plasma and various tissue matrices. The method successfully addresses the analytical challenge of separating AST-III from its structural analog AST-IV despite their identical molecular weights, achieving reliable quantification with an LLOQ of 5.6 ng/mL.

The application of this method to pharmacokinetic and tissue distribution studies has yielded valuable insights into the **in vivo behavior** of AST-III, particularly its preferential distribution to immune organs (thymus and spleen), which provides a scientific basis for its immunomodulatory effects. The comprehensive validation data demonstrate that the method meets regulatory requirements for bioanalytical methods, supporting its application in preclinical and potentially clinical studies of AST-III-containing formulations.

This protocol serves as a complete guide for researchers investigating the pharmacokinetics and biodistribution of **Astragaloside III**, facilitating further research into its therapeutic potential and mechanism of action.

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References

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